molecular formula C17H15NO4 B13864862 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one

Cat. No.: B13864862
M. Wt: 297.30 g/mol
InChI Key: AKKASSPRDCJTET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one involves several steps. One common synthetic route includes the reaction of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.

Chemical Reactions Analysis

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of oxidative stress pathways, primarily by scavenging free radicals and reducing oxidative damage . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of both methoxy and pyridinyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3

InChI Key

AKKASSPRDCJTET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC

Origin of Product

United States

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